molecular formula C9H15NO B14281694 N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine CAS No. 120871-60-5

N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine

Cat. No.: B14281694
CAS No.: 120871-60-5
M. Wt: 153.22 g/mol
InChI Key: PUHSIAHHRSCCQR-UHFFFAOYSA-N
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Description

N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine is a chemical compound with a unique structure that includes a cyclohexylidene ring and a hydroxylamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

The synthesis of N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions.

Scientific Research Applications

N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine can be compared with other similar compounds such as:

Properties

CAS No.

120871-60-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-(2-prop-2-enylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(8)10-11/h2,8,11H,1,3-7H2

InChI Key

PUHSIAHHRSCCQR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCC1=NO

Origin of Product

United States

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